molecular formula C7H12ClN3O B1453966 3-Ethyl-5-methyl-1,2-oxazole-4-carboximidamide hydrochloride CAS No. 1170453-95-8

3-Ethyl-5-methyl-1,2-oxazole-4-carboximidamide hydrochloride

Cat. No. B1453966
M. Wt: 189.64 g/mol
InChI Key: ZNZNHMOTWQGTHD-UHFFFAOYSA-N
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Description

“3-Ethyl-5-methyl-1,2-oxazole-4-carboximidamide hydrochloride” is a chemical compound with the molecular formula C7H12ClN3O . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-Ethyl-5-methyl-1,2-oxazole-4-carboximidamide hydrochloride” is represented by the formula C7H12ClN3O . Unfortunately, the specific 3D structure is not provided in the searched resources.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.64 . It should be stored in an inert atmosphere . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not provided in the searched resources.

Scientific Research Applications

Synthesis and Ring-Chain Isomerism

Oxazoles have been utilized in the synthesis of dihydroazolo[1,5-a]pyrimidines, showcasing their role in cyclisation reactions leading to isomerisation in solutions. This process demonstrates the flexibility of oxazole derivatives in organic synthesis, enabling the creation of complex molecules with potential applications in materials science and pharmaceuticals (Goryaeva et al., 2009).

Corrosion Inhibition

Research into oxazole derivatives has also explored their effectiveness as corrosion inhibitors. These studies have shown that certain oxazole compounds can significantly reduce the corrosion rate of metals, providing a potential avenue for developing more durable materials in industries prone to corrosion challenges (Rahmani et al., 2018).

Antimicrobial Applications

The antimicrobial properties of heterocyclic compounds utilizing oxazole structures have been evaluated, with some compounds demonstrating promising activity against bacterial strains. This suggests a potential for oxazole derivatives in the development of new antimicrobial agents, which could be crucial in addressing antibiotic resistance (Taha & El-Badry, 2010).

Energetic Materials

Oxazole derivatives have been synthesized for use as insensitive energetic materials, indicating their potential in applications requiring materials with high thermal stability and low sensitivity to physical stimuli. Such compounds could find applications in the defense industry and materials science (Yu et al., 2017).

properties

IUPAC Name

3-ethyl-5-methyl-1,2-oxazole-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-3-5-6(7(8)9)4(2)11-10-5;/h3H2,1-2H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZNHMOTWQGTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-methyl-1,2-oxazole-4-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethyl-5-methyl-1,2-oxazole-4-carboximidamide hydrochloride
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3-Ethyl-5-methyl-1,2-oxazole-4-carboximidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.